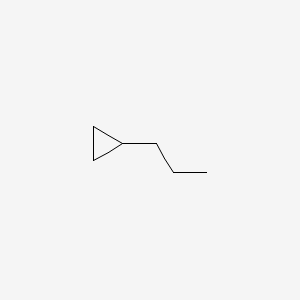
Propylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylcyclopropane, also known as 1-cyclopropylpropane, is an organic compound with the molecular formula C₆H₁₂. It consists of a cyclopropane ring attached to a propyl group. This compound is of interest due to its unique structural features and reactivity, which make it a valuable subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylcyclopropane can be synthesized through various methods, including the cyclopropanation of alkenes. One common method involves the reaction of alkenes with carbenes or carbenoid reagents. For example, the Simmons-Smith reaction uses diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with alkenes to form cyclopropanes . Another method involves the use of diazo compounds, such as diazomethane, which can react with alkenes under photolysis to form cyclopropanes .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and efficiency in producing cyclopropanes on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Propylcyclopropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl alcohols or ketones, while reduction can produce cyclopropyl alkanes.
Applications De Recherche Scientifique
Propylcyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential therapeutic properties.
Materials Science: This compound and its derivatives are used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of propylcyclopropane in chemical reactions typically involves the formation of reactive intermediates, such as carbenes or carbenoids, which facilitate the cyclopropanation process. These intermediates interact with alkenes to form cyclopropane rings through concerted transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, consisting of a three-membered ring without any substituents.
Methylcyclopropane: A cyclopropane ring with a methyl group attached.
Ethylcyclopropane: A cyclopropane ring with an ethyl group attached.
Uniqueness
Propylcyclopropane is unique due to the presence of a propyl group, which influences its reactivity and physical properties compared to simpler cyclopropane derivatives. This structural variation allows for different applications and reactivity patterns in organic synthesis and other fields .
Propriétés
Numéro CAS |
2415-72-7 |
|---|---|
Formule moléculaire |
C6H12 |
Poids moléculaire |
84.16 g/mol |
Nom IUPAC |
propylcyclopropane |
InChI |
InChI=1S/C6H12/c1-2-3-6-4-5-6/h6H,2-5H2,1H3 |
Clé InChI |
MWVPQZRIWVPJCA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


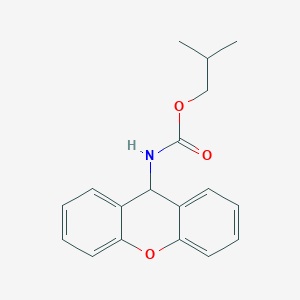
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
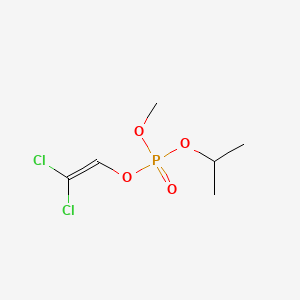
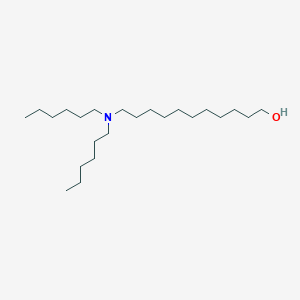
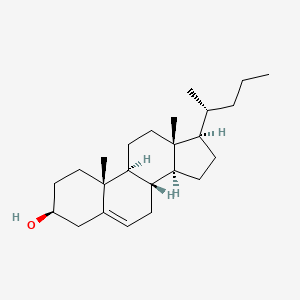
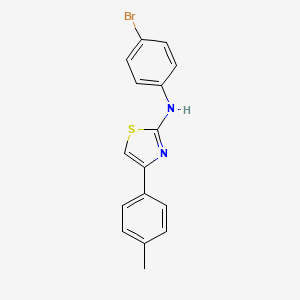
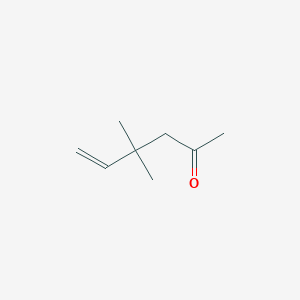


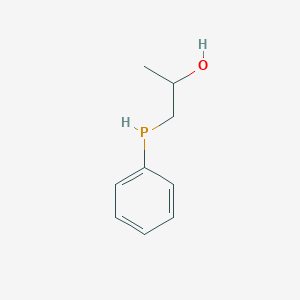
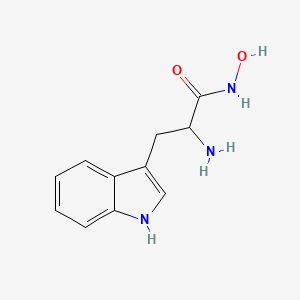
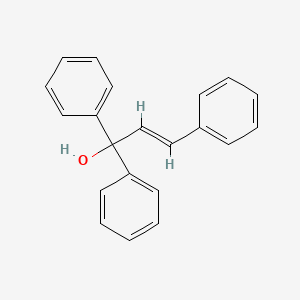
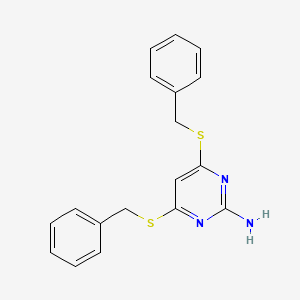
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
